molecular formula C17H14N4O2S2 B2518060 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021218-25-6

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2518060
CAS No.: 1021218-25-6
M. Wt: 370.45
InChI Key: OFMCELCLVHGXGC-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structure features a 4-methoxyphenyl group at position 6 of the imidazo[2,1-b]thiazole core and a 4-methylthiazol-2-yl carboxamide substituent at position 2. These groups likely influence its electronic properties, solubility, and target binding, as seen in structurally related analogs .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMCELCLVHGXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the thiazolyl substituent: This step often involves nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically done through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of pantothenate, an essential component for bacterial growth and survival. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Biological Activity/Properties Key References
6-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Imidazo[2,1-b][1,3]thiazole - 6-position: 4-methoxyphenyl
- 3-position: 4-methylthiazol-2-yl carboxamide
Not explicitly reported; inferred anticancer potential based on structural analogs
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime Imidazo[2,1-b][1,3]thiazole - 6-position: 4-methylphenyl
- 5-position: oxime-linked dichlorobenzyl
Anticancer (hypothesized due to oxime functionality)
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid hydrochloride Imidazo[2,1-b][1,3]thiazole - 6-position: 4-methylphenyl
- 2-position: carboxylic acid
Enhanced solubility due to carboxylic acid; potential enzyme inhibition
N-(4-Methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Imidazo[2,1-b][1,3]thiazole - 6-position: methyl
- 5-position: 4-methoxyphenyl carboxamide
Cytotoxicity against cancer cell lines (e.g., prostate PC-3)
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole Imidazo[2,1-b]-1,3,4-thiadiazole - 6-position: 4-methoxyphenyl
- 2-position: nitro-fluorophenyl
Antimicrobial activity (inferred from nitro group)

Key Observations:

Substituent Position and Activity: The 3-carboxamide position in the query compound contrasts with 5-carboxamide derivatives (e.g., ), which show cytotoxicity against cancer cells . This positional difference may alter hydrogen-bonding interactions with biological targets.

Impact of Heterocyclic Modifications :

  • Replacement of the imidazo[2,1-b][1,3]thiazole core with imidazo[2,1-b]-1,3,4-thiadiazole () introduces an additional sulfur atom, which may influence redox properties and antimicrobial activity .

Functional Group Effects :

  • Oxime derivatives (e.g., ) exhibit hypothesized anticancer activity due to their ability to chelate metal ions or generate reactive oxygen species .
  • Carboxylic acid derivatives () offer improved aqueous solubility, making them suitable for enzyme-targeted applications .

Pharmacological Data (Inferred):

  • Cytotoxicity : Analogs with 4-methylphenyl or methoxyphenyl substituents (e.g., ) show log(10)GI50 values < -8.00 against prostate cancer cells, suggesting potent activity .

Biological Activity

6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates both imidazole and thiazole moieties, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H18N4O2S2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

Key Properties:

  • Molecular Weight: 403.5 g/mol
  • LogP (XLogP3-AA): 3.5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, the compound may exert its effects by:

  • Inhibiting DNA replication : This action is crucial in cancer treatment as it prevents the proliferation of cancer cells.
  • Blocking protein synthesis : By interfering with ribosomal function, the compound can hinder the production of proteins necessary for cell growth.

Anticancer Activity

Recent studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl) showed significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
IT10Mycobacterium tuberculosis2.32
IT06Mycobacterium tuberculosis2.03
Compound DPancreatic Cancer (SUIT-2)<0.061

Studies have indicated that these compounds can achieve IC50 values in the submicromolar range against multiple cancer types, showcasing their potential as effective chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant activity against Mycobacterium tuberculosis. The most active derivatives displayed IC90 values ranging from 7.05 mM to 15.22 mM without acute cellular toxicity towards normal lung fibroblast cells .

Case Studies

Case Study 1: Antitubercular Activity
A study conducted on various imidazo[2,1-b][1,3]thiazole derivatives revealed that those containing specific substituents exhibited enhanced antitubercular activity. For example, compound IT10 showed an IC50 of 2.32 mM against Mycobacterium tuberculosis H37Ra with no observed toxicity at concentrations up to 128 mM .

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of a library of imidazo[2,1-b][1,3]thiazole compounds on pancreatic cancer cells (SUIT-2). The results indicated that certain derivatives achieved IC50 values lower than 0.061 mM, indicating a promising therapeutic index for further development in treating resistant pancreatic cancers .

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide precursors with α-haloketones.
  • Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Amide bond formation between the imidazothiazole-carboxylic acid intermediate and 4-methyl-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt in DMF. Solvents (DMF, dichloromethane) and catalysts (triethylamine) are critical for yield optimization. Purification is achieved via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and confirms methoxy (δ ~3.8 ppm) and methylthiazole (δ ~2.4 ppm) substituents.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • HRMS : Validates molecular weight (e.g., m/z 424.0825 [M+H]⁺).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column).

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase inhibition : Use ATP-competitive ELISA assays (e.g., EGFR, VEGFR2).
  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values should be compared to reference drugs (e.g., doxorubicin).

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized to enhance yield and reduce byproducts?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (reduces elimination byproducts).
  • Solvent optimization : Mixed solvents (toluene:DMF, 3:1) improve solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 120°C.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • ADME profiling : Assess bioavailability via Caco-2 permeability and microsomal stability assays.
  • Isotopic labeling : Use ¹⁴C-labeled compound to quantify tissue distribution in rodent models.
  • Dose normalization : Compare plasma concentration-time curves (AUC) with in vitro IC₅₀ values.
  • Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., CLSI guidelines).

Q. How does substitution on the thiazole ring influence structure-activity relationships (SAR)?

Substituent Biological Impact Mechanistic Insight
4-Methyl (target compound)Enhanced kinase selectivity (ΔΔG = -2.1 kcal/mol vs. unsubstituted)Steric effects improve fit in hydrophobic kinase pockets.
4-TrifluoromethylIncreased cytotoxicity (IC₅₀ = 0.8 μM vs. 2.3 μM for methyl)Electron-withdrawing groups enhance electrophilic interactions.
4-MethoxyReduced solubility (logP = 3.2 vs. 2.8 for methyl)Methoxy group increases membrane permeability but limits aqueous solubility.
SAR studies should pair molecular docking (AutoDock Vina) with free-energy calculations (MM-PBSA).

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers, heat (40–60°C), and UV light (ICH Q1A guidelines).
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the amide bond).
  • Kinetic modeling : Calculate t₁/₂ in plasma (e.g., 6.7h in human plasma at 37°C).
  • Crystalline form screening : Use PXRD to assess polymorph stability.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Method standardization : Use shake-flask method (USP <711>) with equilibrated solutions.
  • Temperature control : Measure solubility at 25°C ± 0.5°C (reported ranges: 0.12–0.28 mg/mL in water).
  • Co-solvency studies : Evaluate solubility enhancers (e.g., 10% PEG-400 increases solubility 4-fold). Conflicting data often arise from variations in crystalline forms (e.g., anhydrous vs. monohydrate).

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